N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method starts with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then reacted with thionyl chloride to produce 2,3-dichloroquinoxaline . The dichloro compound undergoes further reactions with various reagents to introduce the triazole ring and the methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets. It has been shown to intercalate DNA, thereby inhibiting DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can inhibit various enzymes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core.
Echinomycin: An anticancer agent that also intercalates DNA.
Atinoleutin: Another quinoxaline derivative with antimicrobial properties.
Uniqueness
N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is unique due to its triazoloquinoxaline structure, which provides a versatile platform for various pharmacological activities. Its ability to intercalate DNA and inhibit enzymes makes it a promising candidate for further drug development .
Biological Activity
N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinoxaline core fused with a triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of the triazole framework showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), surpassing traditional antibiotics like vancomycin .
Anticancer Activity
The quinoxaline derivatives have also been explored for their anticancer potential:
- Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. A notable derivative demonstrated an IC50 value of 12 μM against human breast cancer cells .
- The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cancer cell proliferation .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been highlighted in several studies:
- Some derivatives exhibited selective inhibition of cyclooxygenase (COX) enzymes. For instance, modifications to the triazole ring enhanced COX-II selectivity with minimal ulcerogenic effects .
- In vivo studies indicated that certain compounds reduced inflammation markers significantly in animal models of arthritis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives against a panel of pathogens. The compound this compound showed promising results with an MIC of 0.125 μg/mL against E. coli, indicating its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Lines
In vitro testing on breast cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The apoptosis pathway was confirmed via flow cytometry analysis, supporting its potential as an anticancer drug candidate .
Research Findings Summary Table
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-26-15-9-5-2-6-12(15)20-16(24)10-22-13-7-3-4-8-14(13)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWCLTKMNBCLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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